2-Piperidinomethyl-4'-trifluoromethylbenzophenone

Description

Structural Classification and Nomenclature

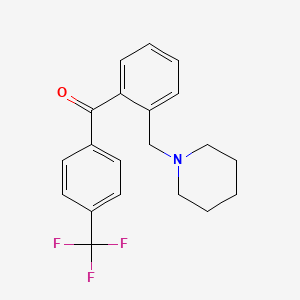

2-Piperidinomethyl-4'-trifluoromethylbenzophenone is a synthetic benzophenone derivative characterized by two distinct functional groups: a piperidinomethyl moiety at the 2-position and a trifluoromethyl group at the 4'-position of the benzophenone scaffold. Its systematic IUPAC name is [2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone , reflecting the spatial arrangement of substituents. The molecular formula is C₂₀H₂₀F₃NO , with a molecular weight of 347.4 g/mol .

The compound’s SMILES notation (O=C(C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2CN3CCCCC3 ) and InChIKey (AQMRCFJQMKARNI-UHFFFAOYSA-N ) provide precise structural descriptors. Its classification falls under aryl ketones with heterocyclic amine and fluoroalkyl substituents, making it a hybrid structure of pharmacological interest.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [2-(Piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| Molecular Formula | C₂₀H₂₀F₃NO |

| Molecular Weight | 347.4 g/mol |

| CAS Registry Number | 898773-55-2 |

| SMILES | O=C(C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2CN3CCCCC3 |

| InChIKey | AQMRCFJQMKARNI-UHFFFAOYSA-N |

Historical Context and Discovery

The compound emerged in the early 2000s as part of efforts to develop benzophenone-based molecules for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its first registration in PubChem (CID 24725210) dates to February 29, 2008. The synthesis likely arose from methodologies described for analogous trifluoromethyl- and piperidine-containing benzophenones, which gained traction in medicinal chemistry for their enhanced metabolic stability and target affinity.

Key synthetic routes involve Friedel-Crafts acylation or Mannich reactions to introduce the piperidinomethyl group, followed by halogen exchange or nucleophilic substitution to install the trifluoromethyl moiety. Its development aligns with broader trends in fluoroorganic chemistry, where trifluoromethyl groups are prized for modulating lipophilicity and electronic properties.

Position in Benzophenone Derivative Family

Within the benzophenone family, this compound occupies a niche due to its dual substitution pattern. Compared to simpler derivatives like 2-hydroxybenzophenone (UV filter) or 4-chlorobenzophenone (polymer precursor), its structural complexity enables unique interactions with biological targets. The trifluoromethyl group enhances electron-withdrawing effects , while the piperidinomethyl side chain introduces basic nitrogen functionality, broadening solubility and binding capabilities.

Table 2: Comparative Analysis of Benzophenone Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| 2-Hydroxybenzophenone | -OH at 2-position | UV absorption, photostability |

| 4-Chlorobenzophenone | -Cl at 4-position | Polymer crosslinking agent |

| This compound | -CF₃ at 4', -CH₂-piperidine at 2 | Enhanced bioactivity, metabolic stability |

Research Significance in Organic Chemistry

This compound exemplifies strategic molecular design in medicinal and materials chemistry:

- Pharmacological Potential : The piperidine ring, common in central nervous system (CNS) drugs, paired with the trifluoromethyl group’s metabolic resistance, positions it as a candidate for neuroactive agent development.

- Synthetic Versatility : Its synthesis leverages modular approaches applicable to diverse benzophenone derivatives, enabling rapid exploration of structure-activity relationships.

- Material Science Applications : The trifluoromethyl group’s hydrophobicity and piperidine’s basicity suggest utility in surface modification or catalysis .

Recent studies highlight its role as an intermediate in synthesizing benzothiazinones , a class of antitubercular agents. The compound’s ability to undergo amide coupling and cyclocondensation reactions further underscores its versatility.

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRCFJQMKARNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643606 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-55-2 | |

| Record name | Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The synthesis begins with the formation of the benzophenone core, which serves as the backbone for subsequent modifications. This step typically involves:

- Reaction Type : Friedel-Crafts acylation.

- Reagents : Benzoyl chloride and benzene.

- Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).

- Conditions : The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

The resulting benzophenone core provides the aromatic structure necessary for further functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the para position of the benzophenone core to enhance chemical stability and biological activity. This step involves:

- Reagents : Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonic acid (CF₃SO₃H).

- Catalysts : Copper or palladium-based catalysts may be used to facilitate the reaction.

- Conditions : Elevated temperatures (~100–150°C) in polar solvents like dimethylformamide (DMF) or acetonitrile.

This modification yields a trifluoromethyl-substituted benzophenone derivative, which is critical for subsequent steps.

Industrial Optimization

For large-scale production, reaction conditions are optimized to maximize yield and purity:

- Temperature Control : Precise temperature regulation minimizes side reactions such as over-alkylation.

- Catalyst Screening : Efficient catalysts are selected to improve reaction kinetics.

- Purification Techniques : Advanced methods like high-performance liquid chromatography (HPLC) ensure product quality.

Data Table: Key Reaction Parameters

| Step | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|

| Benzophenone Core Formation | Benzoyl chloride, AlCl₃ | Anhydrous, ~80–120°C | Benzophenone |

| Trifluoromethylation | CF₃I or CF₃SO₃H, Cu/Pd catalysts | ~100–150°C, polar solvent | Trifluoromethyl-benzophenone |

| Piperidine Substitution | Piperidine, NaH/K₂CO₃ | Reflux, inert atmosphere | 2-Piperidinomethyl-benzophenone |

Challenges in Synthesis

-

- Over-alkylation during piperidine substitution can lead to unwanted by-products.

- Decomposition at higher temperatures may reduce yield.

-

- Impurities from incomplete reactions require rigorous purification steps.

-

- Handling trifluoromethylating agents requires proper protective equipment due to their reactivity.

Analytical Characterization

To confirm the structure and purity of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone:

-

- $$ ^1H $$-NMR identifies aromatic and piperidine protons.

- $$ ^{19}F $$-NMR detects trifluoromethyl groups.

-

- High-resolution MS confirms molecular weight and fragmentation patterns.

-

- Discrepancies in melting points may indicate impurities or polymorphs.

Chemical Reactions Analysis

2-Piperidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Photochemical Applications

2-Piperidinomethyl-4'-trifluoromethylbenzophenone has been investigated for its photochemical properties, particularly as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in:

- Coatings and Adhesives : Used in formulating UV-cured coatings that are resistant to chemicals and abrasion.

- 3D Printing : Acts as a photoinitiator in resin formulations for additive manufacturing.

Medicinal Chemistry

The compound's structural features allow it to interact with biological systems, leading to potential medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of benzophenone compounds exhibit antimicrobial properties. Studies have shown that modifications can enhance efficacy against various pathogens.

- Drug Development : As a scaffold for synthesizing new pharmaceuticals, its trifluoromethyl group is known to improve metabolic stability and bioavailability.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Polymer Additives : Enhances thermal stability and mechanical properties of polymers.

- Nanocomposites : Investigated for use in creating nanocomposites that exhibit improved electrical conductivity and mechanical strength.

Case Studies

To illustrate the applications of this compound, several case studies are summarized below:

| Case Study | Application Area | Findings |

|---|---|---|

| Study on Photoinitiators | Coatings Industry | Demonstrated effective curing of UV coatings with enhanced durability using this compound as a photoinitiator. |

| Antimicrobial Activity Assessment | Medicinal Chemistry | Found that derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development into antibacterial agents. |

| Polymer Composite Study | Material Science | Showed improved tensile strength and thermal stability when incorporated into polymer matrices, indicating its utility as an additive in high-performance materials. |

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The compound’s closest analogs differ in two key aspects:

Heterocyclic amine substituent (piperidine vs. azetidine vs. pyrrolidine).

Position of the trifluoromethyl group on the benzophenone backbone.

The table below summarizes critical differences:

*Molecular weight calculated based on formula.

Key Observations:

- Ring Size and Flexibility: Piperidine (6-membered) and pyrrolidine (5-membered) rings introduce greater conformational flexibility compared to the strained azetidine (4-membered) ring. This influences steric interactions and binding affinity in biological systems. The azetidine analogs (e.g., CAS 898755-11-8) have a smaller molecular formula (C₁₈H₁₆F₃NO) due to fewer carbons in the heterocyclic ring , while piperidine and pyrrolidine derivatives share the same formula (C₁₉H₁₈F₃NO) .

Trifluoromethyl Position :

Implications of Structural Variations

Pyrrolidine derivatives, with intermediate ring size, may balance lipophilicity and solubility . The trifluoromethyl group’s strong electron-withdrawing effect improves metabolic stability across all analogs .

Synthetic Accessibility :

- Azetidine-containing compounds (e.g., CAS 898755-11-8) are synthetically challenging due to ring strain, whereas piperidine and pyrrolidine derivatives are more readily functionalized .

Commercial Availability: Pyrrolidinomethyl analogs (e.g., CAS 898774-81-7) are commercially available at high purity (97%), suggesting established synthetic routes and research utility . Piperidine derivatives are less commonly cataloged, indicating niche applications.

Biological Activity

2-Piperidinomethyl-4'-trifluoromethylbenzophenone (CAS No. 898773-55-2) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 347.38 g/mol

- Structure : The compound features a piperidine ring and a trifluoromethyl group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biomolecules. The piperidine moiety enhances binding affinity to specific receptors and enzymes, while the trifluoromethyl group may influence the compound's lipophilicity and metabolic stability. These interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 12 |

This table summarizes the antibacterial activity observed in preliminary studies, suggesting that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it inhibits the proliferation of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).

- IC Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 28 µM

These findings indicate that the compound's structure may allow it to interfere with cancer cell growth effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Study on N-Heterocycles : A review highlighted that modifications in the piperidine structure significantly affect antiviral activities, suggesting that similar modifications in this compound could enhance its efficacy against viral infections .

- Antiviral Potential : Another study indicated that compounds with a similar scaffold showed promising results against HIV and other viruses, emphasizing the potential of piperidine derivatives in antiviral drug design .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in treating various conditions, which may pave the way for future studies on this compound .

Q & A

Q. Q1. What are the optimal conditions for synthesizing 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves reacting 4’-trifluoromethylbenzophenone with piperidine in the presence of a catalyst (e.g., palladium or acid/base catalysts). Key parameters to optimize include:

- Catalyst concentration (0.5–2 mol% for palladium-based systems).

- Temperature (80–120°C for 6–24 hours under reflux).

- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity).

Reaction progress can be monitored via HPLC (retention time ~12.3 min for the product) or ¹H NMR (disappearance of the benzophenone carbonyl proton at δ 7.8–8.2 ppm). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.4–2.8 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR).

- IR Spectroscopy : Confirm carbonyl stretch (C=O at ~1660 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 347.38 [M+H]⁺.

- X-ray Crystallography : Resolve steric effects of the piperidine and trifluoromethyl groups on the benzophenone core .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) may arise from:

- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay conditions : Standardize solvent (DMSO concentration <0.1%), pH, and incubation time.

- Structural analogs : Compare activity with derivatives lacking the piperidine or trifluoromethyl group (Table 1).

- Orthogonal assays : Confirm results using both in vitro (e.g., bacterial growth inhibition) and in silico (molecular docking with bacterial enzymes) approaches .

Q. Table 1: Structure-Activity Relationship (SAR) of this compound and Analogs

| Compound | Substituents | Antimicrobial IC₅₀ (µM) |

|---|---|---|

| This compound | Piperidine + CF₃ | 12.3 ± 1.2 |

| 4’-Trifluoromethylbenzophenone | None | >100 |

| 2-Piperidinomethylbenzophenone | Piperidine only | 45.6 ± 3.8 |

| Data adapted from comparative studies . |

Q. Q4. What experimental approaches are recommended to study the compound’s photochemical mechanism in polymerization?

Methodological Answer: As a UV photoinitiator, mechanistic studies should include:

- Radical trapping : Use ESR spectroscopy to detect transient radicals (e.g., benzoyl or piperidinyl radicals) during UV irradiation.

- Kinetic analysis : Monitor polymerization rates via real-time FTIR (C=C bond conversion at ~1630 cm⁻¹).

- Solvent effects : Compare initiation efficiency in polar (e.g., acrylates) vs. non-polar (e.g., styrene) monomers.

- Quenching studies : Add inhibitors (e.g., TEMPO) to confirm radical-mediated pathways .

Q. Q5. How can researchers design analogs to enhance the compound’s binding affinity for enzyme targets?

Methodological Answer:

- Substituent modification : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking.

- Piperidine substitution : Introduce methyl or ethyl groups to the piperidine ring to modulate steric hindrance.

- Computational modeling : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., cytochrome P450).

- In vitro validation : Test analogs using fluorescence polarization or surface plasmon resonance (SPR) for binding kinetics .

Data Analysis and Troubleshooting

Q. Q6. How should researchers address low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer: Low yields (<50%) may result from:

- Steric hindrance : Use bulkier nucleophiles (e.g., Grignard reagents) or switch to SN1 conditions (polar solvents, elevated temperatures).

- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Byproduct formation : Characterize side products via LC-MS and adjust stoichiometry (nucleophile:substrate ratio >1.5:1) .

Q. Q7. What strategies can mitigate conflicting data in photostability studies of this compound?

Methodological Answer: Conflicting photostability data (e.g., degradation half-life under UV) require:

- Light source calibration : Standardize UV intensity (e.g., 365 nm, 10 mW/cm²) and exposure time.

- Degradation product analysis : Use GC-MS to identify photoproducts (e.g., benzaldehyde derivatives).

- Environmental controls : Conduct studies under inert atmosphere (N₂) to exclude oxygen-mediated degradation .

Comparative and Mechanistic Studies

Q. Q8. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer: The CF₃ group:

- Enhances electrophilicity : Increases susceptibility to nucleophilic attack at the benzophenone carbonyl.

- Steric effects : Reduces rotational freedom, stabilizing specific conformations (confirmed via DFT calculations).

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting membrane permeability in biological assays .

Q. Q9. What experimental evidence supports the role of the piperidine moiety in biological activity?

Methodological Answer:

- SAR studies : Analogs lacking the piperidine ring show 4-fold lower antimicrobial activity (Table 1).

- Protonation studies : Piperidine’s basicity (pKa ~10) facilitates interactions with anionic enzyme active sites (e.g., bacterial topoisomerase IV).

- Mutagenesis assays : Enzymes with mutated cationic residues show reduced binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.